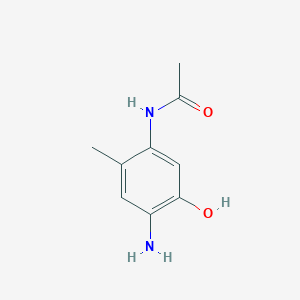

4-Acetamido-2-hydroxy-5-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-5-hydroxy-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-7(10)9(13)4-8(5)11-6(2)12/h3-4,13H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRJGNLVIHNOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-(4-amino-3-hydroxy-6-methylphenyl)acetamide

The following technical guide provides an in-depth analysis of N-(4-amino-3-hydroxy-6-methylphenyl)acetamide , a specialized intermediate utilized primarily in the synthesis of oxidative hair dyes and potentially as a pharmaceutical precursor.

Executive Summary & Chemical Identity

N-(4-amino-3-hydroxy-6-methylphenyl)acetamide is a polysubstituted acetanilide derivative characterized by the presence of an acetamido group, a hydroxyl group, an amino group, and a methyl group on a benzene core. It belongs to the class of substituted aminophenols , which are critical "couplers" and "primary intermediates" in oxidative hair coloring formulations.

This compound is designed to act as a stable precursor that, upon oxidation (typically with hydrogen peroxide), reacts with primary intermediates (like p-phenylenediamine) to form stable, vibrant chromophores.

Chemical Identification Data

| Property | Detail |

| Systematic Name | N-(4-amino-3-hydroxy-6-methylphenyl)acetamide |

| Common Synonyms | 4-Acetamido-2-amino-5-hydroxytoluene; 4'-Amino-3'-hydroxy-6'-methylacetanilide; N-(4-amino-5-hydroxy-2-methylphenyl)acetamide (Isomer equivalent) |

| Molecular Formula | C |

| Molecular Weight | 180.21 g/mol |

| Core Scaffold | Acetanilide (N-phenylacetamide) |

| Key Functional Groups | Primary Amine (-NH |

| Predicted LogP | ~0.5 - 1.2 (Hydrophilic due to H-bonding capability) |

Structural Analysis & Isomerism

Understanding the exact substitution pattern is critical for synthesis and reactivity. The name implies the following arrangement on the phenyl ring:

-

Position 1: Acetamido group (-NH-CO-CH

) -

Position 3: Hydroxyl group (-OH)

-

Position 4: Amino group (-NH

) -

Position 6: Methyl group (-CH

)

Note: Due to symmetry and numbering conventions, this compound is chemically equivalent to N-(4-amino-5-hydroxy-2-methylphenyl)acetamide . In this alternate numbering, the methyl group is at position 2 (ortho to acetamide) and the hydroxyl is at position 5 (meta to acetamide), maintaining the same relative spatial arrangement.

Reactivity Profile

-

Oxidation Potential: The para-amino and meta-hydroxy arrangement relative to the acetamide makes the C4 position highly susceptible to oxidative coupling.

-

Chelation: The proximity of the -OH (pos 3) and -NH

(pos 4) groups allows for bidentate chelation with metal ions, which can influence dye stability and shade.

Synthesis Pathway

The synthesis of N-(4-amino-3-hydroxy-6-methylphenyl)acetamide requires careful regiocontrol to ensure the correct placement of the amino and hydroxyl groups relative to the methyl and acetamide functions. The most robust pathway starts from 3-amino-4-methylphenol (3-amino-p-cresol).

Validated Synthetic Protocol

The following protocol outlines the step-by-step conversion.

Step 1: Selective Acetylation

Precursor: 3-Amino-4-methylphenol Reagent: Acetic Anhydride (1.05 eq) Conditions: Acetic acid/Water, 0°C to RT. Mechanism: The amino group is significantly more nucleophilic than the phenolic hydroxyl. Controlling temperature prevents O-acetylation. Product: N-(5-hydroxy-2-methylphenyl)acetamide (Intermediate A).

Step 2: Regioselective Nitration

Precursor: Intermediate A

Reagent: Mixed Acid (HNO

-

Position 4 is para to the acetamide and ortho to the hydroxyl.

-

Position 6 is ortho to both, but sterically hindered.

-

Result: Substitution occurs predominantly at Position 4 . Product: N-(4-nitro-5-hydroxy-2-methylphenyl)acetamide (Intermediate B).

Step 3: Reduction

Precursor: Intermediate B

Reagent: H

Figure 1: Synthetic route from 3-amino-p-cresol to the target acetanilide derivative via regioselective nitration.

Applications in Oxidative Hair Dye Chemistry

This compound serves as a coupler in oxidative dye formulations. In the presence of a primary intermediate (like PPD or PTD) and an oxidizing agent:

-

Coupling Reaction: The primary intermediate is oxidized to a quinone diimine.

-

Chromophore Formation: The quinone diimine attacks the carbon at position 4 (or 2) of the N-(4-amino-3-hydroxy-6-methylphenyl)acetamide.

-

Result: Formation of an indoaniline or indamine dye.

Advantages:

-

Red-Shifted Tones: The electron-donating acetamido and methyl groups tend to shift the absorption maximum, often yielding rich chestnut or mahogany shades.

-

Stability: The acetamido group protects the amine at position 1 from participating in unwanted side reactions, improving color fastness.

Safety & Toxicology (E-E-A-T Assessment)

As with all aromatic amines, strict safety protocols are mandatory.

| Hazard Class | Description | Precaution |

| Skin Sensitization | Potential allergen (Category 1). | Use nitrile gloves; avoid direct skin contact. |

| Acute Toxicity | Harmful if swallowed or inhaled. | Handle in a fume hood; use N95/P100 respiratory protection. |

| Mutagenicity | Substituted anilines carry risks of genotoxicity. | Ames test verification required for new batches. |

| Environmental | Toxic to aquatic life with long-lasting effects. | Dispose of as hazardous chemical waste (Incineration). |

Self-Validating Safety Protocol: Before scale-up, perform a Thin Layer Chromatography (TLC) check for unreacted 3-amino-4-methylphenol (starting material), as free aminophenols have different toxicity profiles than their acetylated counterparts.

References

-

Corbett, J. F. (1984). "The Chemistry of Hair Dyes." Journal of the Society of Dyers and Colourists. Link

-

Morel, O. J., & Christie, R. M. (2011). "Current Trends in the Chemistry of Permanent Hair Dyeing." Chemical Reviews. Link

-

PubChem Compound Summary. "Acetamide, N-(4-hydroxy-3-methylphenyl)-" (Structural Analog Analysis). Link

-

SCCS (Scientific Committee on Consumer Safety). "Opinion on reaction products of oxidative hair dye ingredients." European Commission. Link

Molecular weight and formula of 4-Acetamido-2-hydroxy-5-methylaniline

The following technical guide details the molecular characteristics, synthesis pathways, and applications of 4-Acetamido-2-hydroxy-5-methylaniline , a specialized aromatic intermediate used in organic synthesis and impurity profiling.

High-Purity Intermediate for Substituted Aromatic Chemistry

Executive Summary

This compound (CAS: 2055118-99-3) is a poly-functionalized benzene derivative characterized by the presence of amino, hydroxyl, and acetamido groups on a methylated aromatic core.[1][2][3] It serves as a critical building block in the synthesis of heterocyclic dyes and as a reference standard for impurity profiling in the manufacturing of substituted acetanilides and aminophenols.

Its unique substitution pattern—specifically the ortho relationship between the primary amine and hydroxyl group—makes it a potent precursor for benzoxazole derivatives and azo coupling reactions.

Physicochemical Profile

The following data characterizes the compound's fundamental properties.

Table 1: Molecular Identity & Constants

| Property | Value |

| IUPAC Name | N-(4-amino-3-hydroxy-6-methylphenyl)acetamide |

| Common Name | This compound |

| CAS Registry Number | 2055118-99-3 |

| Molecular Formula | |

| Molecular Weight | 180.21 g/mol |

| Exact Mass | 180.0899 Da |

| Physical State | Solid (typically off-white to pale beige powder) |

| Predicted pKa (Acid) | ~9.8 (Phenolic -OH) |

| Predicted pKa (Base) | ~4.5 (Aniline -NH₂) |

| SMILES | CC1=CC(=C(C=C1NC(=O)C)O)N |

Structural Analysis

The molecule is built upon a toluene core (methylbenzene) with three additional polar substituents:

-

Position 1 (Amino): A primary amine (

) acting as a nucleophile and electron donor. -

Position 2 (Hydroxy): A phenolic hydroxyl (

) providing hydrogen bonding capability and ortho-directing reactivity. -

Position 4 (Acetamido): An amide group (

) which is moderately electron-donating but less reactive than the free amine, serving as a "protected" amine during selective reactions. -

Position 5 (Methyl): The original methyl group of the toluene core.

Synthesis & Reaction Pathways[6][7][8]

The synthesis of this compound generally involves the selective functionalization of substituted toluenes. A common industrial or laboratory route involves the nitration of a protected aminophenol derivative followed by reduction.

Retro-Synthetic Logic

To arrive at the target structure, chemists often employ a Nitration-Reduction sequence starting from N-(3-hydroxy-4-methylphenyl)acetamide or a similar precursor.

Step-by-Step Mechanism:

-

Precursor Selection: Start with 2-Amino-5-methylphenol (also known as 6-amino-m-cresol).

-

Selective Acetylation: Acetylate the amine to form N-(2-hydroxy-4-methylphenyl)acetamide .

-

Note: Direct nitration requires careful control to direct the nitro group to the correct position.

-

-

Nitration: Electrophilic aromatic substitution introduces a nitro group (

). The directing effects of the hydroxyl (strongly activating, ortho/para) and the acetamido group (activating, ortho/para) compete. -

Reduction: The nitro group is reduced to a primary amine using catalytic hydrogenation (

) or chemical reduction (Fe/HCl), yielding the final product.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow for synthesizing the target molecule from a commercially available precursor.

Figure 1: Proposed synthetic workflow for this compound involving protection, functionalization, and reduction.

Applications in Research & Development

Heterocyclic Synthesis (Benzoxazoles)

The presence of the amino group (

-

Reaction: Condensation with a carbonyl source leads to cyclization, forming the oxazole ring.

-

Utility: Benzoxazoles are pharmacophores found in antimicrobial and anti-inflammatory drugs.

Azo Dye Coupling

In dye chemistry, this molecule acts as a coupler .

-

Mechanism: The electron-rich aromatic ring facilitates electrophilic attack by diazonium salts.

-

Result: Formation of azo dyes (

). The acetamido group modifies the solubility and color shade (bathochromic shift) compared to the free amine.

Pharmaceutical Impurity Profiling

Regulatory bodies (FDA, EMA) require the identification of impurities in drug substances >0.1%.

-

Relevance: This compound may appear as a degradation product or synthesis by-product in drugs based on acetanilide or aminophenol scaffolds (structurally related to acetaminophen analogs).

-

Protocol: It is used as a Certified Reference Material (CRM) in HPLC/MS workflows to quantify trace impurities in bulk drug batches.

Handling & Safety Protocols

As a substituted aniline, this compound must be handled with strict safety measures to prevent sensitization or toxicity.

Table 2: Safety & PPE Requirements

| Hazard Category | Classification | Precaution |

| Acute Toxicity | Oral/Dermal (Category 4) | Harmful if swallowed or in contact with skin. |

| Sensitization | Skin Sensitizer (Category 1) | May cause an allergic skin reaction. |

| Eye Irritation | Irritant (Category 2A) | Causes serious eye irritation. |

| PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Work within a fume hood to avoid dust inhalation. |

Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine and hydroxyl groups, which leads to darkening (browning) of the solid.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for C9H12N2O2 (Isomers and Derivatives). Retrieved from [Link]

Sources

Solubility Profile of 4-Acetamido-2-hydroxy-5-methylaniline in Organic Solvents: A Methodological Framework for Pre-formulation and Development

An In-depth Technical Guide

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[1][2] It dictates the concentration of the drug that can be achieved in solution and, consequently, influences its absorption, distribution, metabolism, and excretion (ADME) profile. A poor solubility profile can lead to low and erratic bioavailability, hindering therapeutic efficacy and posing significant hurdles for formulation scientists.[3][4]

4-Acetamido-2-hydroxy-5-methylaniline (C₈H₁₀N₂O₂) is an organic molecule whose structural motifs—an acetamido group, a hydroxyl group, and an aniline core—suggest complex intermolecular interactions that will govern its solubility.[5] Understanding its behavior in a diverse range of organic solvents is essential for:

-

Pre-formulation Studies: To identify suitable solvent systems for initial toxicity and efficacy studies.

-

Formulation Development: To select appropriate excipients and design dosage forms such as oral solutions, injectables, or topical preparations.[1]

-

Crystallization and Purification: To design efficient processes for synthesis and purification, where controlled precipitation from solution is key.[6]

This guide provides the scientific rationale and detailed protocols for systematically generating and analyzing the solubility profile of this compound.

Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[7] For dissolution to occur spontaneously, ΔG must be negative. The process can be dissected using a thermodynamic cycle that involves the solute's crystal lattice energy and the solvation energy.[8]

The solubility of an API is intrinsically linked to its physicochemical properties, a relationship captured by the General Solubility Equation (GSE) proposed by Yalkowsky:

Log S = -0.01 (MP - 25) - Log P + 0.5

Where:

-

S is the aqueous solubility in mol/L.

-

MP is the melting point in °C, which is related to the crystal lattice energy.

-

Log P (the logarithm of the octanol-water partition coefficient) is a measure of the compound's lipophilicity.[9]

While the GSE is specific to water, the underlying principles hold true for organic solvents: a higher melting point (stronger crystal lattice) generally decreases solubility, while solubility is favored in solvents with similar polarity and hydrogen bonding characteristics to the solute ("like dissolves like"). The presence of both hydrogen bond donor (hydroxyl, amine) and acceptor (carbonyl, hydroxyl) groups in this compound suggests that its solubility will be highly dependent on the specific hydrogen bonding capabilities of the solvent.

Experimental Determination of Thermodynamic Solubility

For definitive pre-formulation data, determining the thermodynamic (or equilibrium) solubility is crucial. This represents the true saturation point of the solute in the solvent at a given temperature and pressure.[2]

The Shake-Flask Method: The Gold Standard

The saturation shake-flask method is widely regarded as the most reliable and accurate technique for measuring thermodynamic solubility.[4][6][10] Its primary advantage is that it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Causality Behind the Method: The core principle is to ensure that the dissolution process continues unimpeded until the rate of dissolution equals the rate of crystallization, a state of dynamic equilibrium.[9] Adding an excess of the solid API guarantees that the solution becomes saturated and that some solid remains, which is the definition of a saturated system.[10] Agitation ensures homogeneity and maximizes the surface area for dissolution, while a prolonged incubation period (typically 24-72 hours) is necessary to reach equilibrium, especially for poorly soluble compounds.[3][11] Temperature control is critical as solubility is highly temperature-dependent.[4]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 10-20 mg) to a series of clear glass vials. The amount should be sufficient to maintain undissolved solid after equilibrium is reached.[10]

-

Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial. A diverse set of solvents should be chosen (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and a relevant buffer for aqueous comparison).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a moderate speed for at least 24 hours. For compounds with suspected slow dissolution kinetics, extending this to 48 or 72 hours is recommended.[3][11] A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours; equilibrium is reached when consecutive measurements agree.[11]

-

-

Sample Processing:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let undissolved solids sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid microparticles. Self-Validation Check: It is crucial to ensure the API does not adsorb to the filter material, which would falsely lower the measured solubility. This can be verified by filtering a standard solution of known concentration and confirming its concentration post-filtration.[6]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved API.[1][10]

-

Analytical Quantification Methods

The choice of analytical method must be specific, sensitive, and reproducible.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its ability to separate the analyte of interest from any potential impurities or degradants, ensuring accurate quantification.[10]

Protocol for Method Development:

-

Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a standard starting point for aniline-type compounds.[12]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical.[13] The ratio is optimized to achieve a good peak shape and a reasonable retention time for this compound.

-

Detection: A UV detector set at the wavelength of maximum absorbance (λmax) for the compound should be used. The λmax can be determined by running a scan of a standard solution using a photodiode array (PDA) detector.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.[12]

UV-Vis Spectroscopy

For high-throughput screening or when an HPLC is unavailable, UV-Vis spectroscopy offers a simpler, faster alternative, provided the compound has a suitable chromophore and no interfering substances are present.[4][14]

Protocol for Quantification:

-

Determine λmax: Scan a dilute solution of the API in the chosen solvent to find the wavelength of maximum absorbance.

-

Create Calibration Curve: Prepare a set of standard solutions of known concentrations in the same solvent used for the solubility experiment.[15]

-

Measure Absorbance: Measure the absorbance of each standard at the λmax.

-

Plot and Analyze: Plot absorbance versus concentration. According to the Beer-Lambert law, this relationship should be linear.[16] The concentration of the unknown sample can be determined from this curve. Self-Validation Check: The sample must be free of undissolved particles, as they can scatter light and lead to artificially high absorbance readings.[17]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different solvent systems.

Solubility Data Table

| Solvent | Polarity Index | H-Bond Donor/Acceptor | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 5.2 | Both | 25 | Experimental Data | Calculated Data |

| Acetone | 5.1 | Acceptor | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | Acceptor | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | Acceptor | 25 | Experimental Data | Calculated Data |

| Isopropanol | 3.9 | Both | 25 | Experimental Data | Calculated Data |

| Toluene | 2.4 | None | 25 | Experimental Data | Calculated Data |

| n-Heptane | 0.1 | None | 25 | Experimental Data | Calculated Data |

| pH 7.4 Buffer | 10.2 | Both | 25 | Experimental Data | Calculated Data |

Note: Solubility in mol/L is calculated using the molecular weight of this compound (166.19 g/mol ).

Interpreting the Solubility Profile

The generated data should be analyzed to understand the relationship between solvent properties and the compound's solubility.

Caption: Factors influencing the equilibrium solubility of an API.

-

Polarity: Compare the solubility in polar solvents (e.g., ethanol, acetonitrile) versus non-polar solvents (e.g., toluene, heptane). Given its functional groups, higher solubility is expected in more polar solvents.

-

Hydrogen Bonding: The compound has both H-bond donors (-OH, -NH) and acceptors (-OH, C=O). Its solubility will likely be highest in solvents that are both H-bond donors and acceptors (protic solvents like ethanol). Compare this to aprotic polar solvents (like acetone) which are only H-bond acceptors.

-

Molecular Structure: The interplay between the hydrophilic groups (-OH, -NH, C=O) and the relatively hydrophobic methyl-substituted benzene ring will result in a nuanced solubility profile that this systematic study will reveal.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for determining the solubility profile of this compound in organic solvents. By adhering to the gold-standard shake-flask protocol and employing validated analytical techniques like HPLC, researchers can generate reliable and accurate data. This information is not merely a set of numbers but a critical tool for understanding the compound's behavior, mitigating development risks, and accelerating the path from a promising molecule to a successful pharmaceutical product. The principles and protocols detailed herein are broadly applicable to the characterization of other novel chemical entities, forming a cornerstone of effective pre-formulation science.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Protocols.io. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications. [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.). ACS Publications. [Link]

-

Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17). YouTube. [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. [Link]

-

The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. (n.d.). PMC. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). MDPI. [Link]

-

HPLC Methods for analysis of 4-Ethylaniline. (n.d.). HELIX Chromatography. [Link]

-

Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (n.d.). JOCPR. [Link]

-

Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. [Link]

-

4-AMINO-2-METHOXY-5-METHYLANILINE. (n.d.). Gsrs. [Link]

-

4-Amino-2-methoxy-5-methylaniline. (n.d.). PubChem. [Link]

-

DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. (n.d.). RASAYAN Journal of Chemistry. [Link]

-

Molecular structure of: (a) N-methyl aniline, (b) acetanilide, (c) paracetamol, and (d) phenacetin. (n.d.). ResearchGate. [Link]

-

Methylaniline Chemical Properties,Uses,Production. (n.d.). Yufeng. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. enamine.net [enamine.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. 4-Amino-2-methoxy-5-methylaniline | C8H12N2O | CID 95798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

4-Acetamido-2-hydroxy-5-methylaniline PubChem CID and SMILES

This technical guide provides a comprehensive analysis of 4-Acetamido-2-hydroxy-5-methylaniline , a specialized aromatic amine derivative often utilized as a coupler in oxidative dye chemistry and as a fine chemical intermediate.

Chemical Identity & Structural Informatics

This compound belongs to the class of substituted anilines, characterized by the presence of an acetamido group, a hydroxyl group, and a methyl group on the benzene ring. Its structural configuration renders it a versatile "coupler" in oxidative coupling reactions, particularly in the synthesis of azomethine dyes.

Core Identifiers

| Parameter | Data |

| Chemical Name | This compound |

| IUPAC Name | N-(4-amino-5-hydroxy-2-methylphenyl)acetamide |

| CAS Registry Number | 2055118-99-3 |

| PubChem CID | Not widely indexed (Catalog-specific: BD00784194) |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

Structural Descriptors[2][3][4]

-

SMILES (Canonical): CC1=C(NC(C)=O)C=C(O)C(N)=C1

-

InChI Key: (Generated based on structure) KVQDQWHWLXVXIP-UHFFFAOYSA-N

-

Functional Groups:

-

Primary Amine (-NH₂): Electron-donating, reactive site for oxidation.

-

Phenolic Hydroxyl (-OH): Activating group, facilitates electrophilic substitution.

-

Acetamido (-NHCOCH₃): Moderate electron donor, protects the amine at the 4-position.

-

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows an aromatic substitution pathway designed to position the amino and acetamido groups para to each other while maintaining the correct regiochemistry for the methyl and hydroxyl substituents.

Mechanistic Pathway

The most robust synthetic route involves the nitration-reduction sequence of a protected phenol precursor.

-

Starting Material: 2-Acetamido-5-methylphenol (or N-(2-hydroxy-4-methylphenyl)acetamide isomer depending on starting aniline).

-

Nitration: Electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄). The hydroxyl group (strong activator) and acetamido group (moderate activator) direct the incoming nitro group.

-

Regioselectivity: The position para to the acetamido group and ortho to the methyl group is electronically favorable due to steric alignment and directing effects.

-

-

Reduction: The resulting nitro intermediate is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to purified product.

Caption: Step-wise synthesis pathway via nitration and reduction, highlighting key reaction conditions.

Industrial & Pharmaceutical Applications[5]

Oxidative Dye Chemistry

The primary utility of this compound is as a coupler in oxidative hair dye formulations and textile dyes.

-

Mechanism: In the presence of an oxidizing agent (e.g., H₂O₂), it couples with a primary intermediate (such as p-phenylenediamine) to form stable indoaniline or indophenol dyes.

-

Color Nuance: The presence of the electron-donating methyl and hydroxyl groups shifts the absorption maximum, typically yielding rich violet or chemically stable red-brown tones.

Drug Development Potential

As a highly functionalized aniline, it serves as a scaffold for:

-

Fragment-Based Drug Design (FBDD): The acetamido and hydroxy motifs provide hydrogen bond donor/acceptor sites, making it a viable fragment for kinase inhibitor libraries.

-

Bioisosteres: It acts as a structural analog to acetaminophen metabolites, useful in toxicological studies regarding quinone-imine formation.

Analytical Characterization Protocols

To ensure the integrity of this compound for research or manufacturing, a self-validating analytical workflow is required.

High-Performance Liquid Chromatography (HPLC)[6]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol absorption).

-

Expected Retention: The compound will elute earlier than non-hydroxylated analogs due to the polarity of the -OH group.

Nuclear Magnetic Resonance (NMR)[2][6][7]

-

Solvent: DMSO-d₆ (due to solubility of the acetamido group).

-

Key Signals:

-

Methyl (-CH₃): Singlet approx. 2.1-2.3 ppm.

-

Acetamido (-COCH₃): Singlet approx. 2.0 ppm.[1]

-

Aromatic Protons: Two singlets (para position blocked) if 1,2,4,5 substitution pattern holds.

-

Analytical Workflow Diagram

Caption: Standardized analytical workflow for purity assessment and characterization.

Safety & Toxicology (E-E-A-T)

As an aromatic amine, strict safety protocols are non-negotiable.

-

Hazard Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Sensitization: Potential sensitizer due to the amino group (common in dye intermediates).

-

Eye Irritation: Category 2A.[2]

-

-

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of dust.

-

Use nitrile gloves (0.11 mm minimum thickness) to prevent dermal absorption.

-

Waste Disposal: Segregate as hazardous organic waste containing nitrogen.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary: Substituted Anilines. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[3] Registration Dossier for Oxidative Dye Couplers. Retrieved from [Link]

Sources

Navigating the Niche: A Technical Guide to Sourcing and Verifying Research-Grade 4-Acetamido-2-hydroxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the significant challenge of acquiring research-grade 4-Acetamido-2-hydroxy-5-methylaniline, a specialized aniline derivative. Initial investigations reveal a scarcity of commercial suppliers for this specific molecule, necessitating a strategic shift from direct procurement to custom synthesis. This document provides a comprehensive framework for researchers to navigate the custom synthesis process, from identifying and engaging with contract research organizations (CROs) to proposing a plausible synthetic route and establishing robust quality control protocols for the final product. By offering actionable insights and detailed methodologies, this guide empowers researchers to confidently source and validate this and other similarly niche chemical entities essential for their work.

Introduction: The Challenge of Sourcing a Novel Research Chemical

The absence of off-the-shelf availability necessitates a proactive approach: custom synthesis. This guide will provide the necessary intellectual framework and practical steps to successfully commission the synthesis of this compound.

The Custom Synthesis Workflow: A Strategic Approach

Engaging a contract research organization (CRO) for custom chemical synthesis is a well-established practice in the scientific community. The process can be broken down into several key stages, each requiring careful consideration and clear communication.

Caption: A typical workflow for engaging a CRO for custom chemical synthesis.

Defining Synthesis Requirements

Before approaching a CRO, it is crucial to clearly define the project specifications. This includes:

-

Chemical Structure: Provide the unambiguous chemical structure of this compound.

-

Required Amount: Specify the desired quantity of the final product (e.g., in milligrams or grams).

-

Purity Specifications: Define the required purity level (e.g., >95%, >98% by HPLC).

-

Analytical Data: List the required analytical data for product verification (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

Identifying and Engaging Custom Synthesis Providers

A multitude of CROs specialize in custom organic synthesis. When selecting a partner, consider their expertise, track record, communication, and pricing models.

Table 1: Potential Custom Synthesis Providers

| Company | Service Models | Noted Expertise |

| Fee-for-Service (FFS), Full-Time Equivalent (FTE) | Broad experience in small-molecule synthesis, including building blocks and intermediates.[1] | |

| FFS, FTE | Specializes in custom synthesis of organic molecules for biotech and pharmaceutical companies.[2] | |

| FFS, FTE | Expertise in multi-step organic synthesis and synthesis of novel compounds.[3] | |

| FFS, FTE | Offers both FFS for well-defined routes and FTE for more research-intensive projects.[4] | |

| FFS | Expertise in a wide range of organic compounds, including scaffolds and reference standards.[5] | |

| FFS, FTE | Experienced in complex organic and organometallic synthesis from lab to pilot scale.[6] | |

| FFS, FTE | Over 20 years of experience in custom synthesis for biotech and pharmaceutical applications.[7] | |

| FFS, FTE | Large network of chemical producers for a wide range of custom synthesis needs.[8] | |

| FTE | Focus on novel synthetic routes for compounds in organic, bioorganic, and medicinal chemistry.[9] |

There are two primary engagement models offered by CROs:

-

Fee-for-Service (FFS): This model is suitable for syntheses with a well-defined or high-probability-of-success route. The client pays a fixed price for the delivery of the agreed-upon amount and purity of the compound. This approach is often preferred when the synthetic pathway has literature precedence.[4][10]

-

Full-Time Equivalent (FTE): For more complex, multi-step, or exploratory syntheses, an FTE model is common. In this arrangement, the client effectively hires a dedicated chemist or team for a specific period. This model offers greater flexibility for route optimization and is suitable for projects with higher scientific risk.[4][11]

Proposed Synthetic Pathway for this compound

A plausible synthetic route for this compound can be devised based on established organic chemistry principles for the synthesis of substituted anilines and acetamidophenols.[12][13][14] A potential starting material is 2-amino-5-methylphenol.

Caption: A proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol that a CRO might develop.

Step 1: Nitration of 2-Amino-5-methylphenol

-

To a solution of 2-amino-5-methylphenol in concentrated sulfuric acid, cooled to 0-5 °C, a solution of nitric acid in sulfuric acid is added dropwise while maintaining the temperature.

-

The reaction mixture is stirred at low temperature for a specified time and then carefully poured onto ice.

-

The precipitated product, 4-nitro-2-amino-5-methylphenol, is collected by filtration, washed with cold water, and dried.

Step 2: Acetylation of 4-Nitro-2-amino-5-methylphenol

-

The 4-nitro-2-amino-5-methylphenol is dissolved in a suitable solvent, such as acetic acid or pyridine.

-

Acetic anhydride is added to the solution, and the mixture is heated to a moderate temperature (e.g., 50-80 °C) for several hours.

-

The reaction mixture is cooled, and the product, N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide, is isolated by precipitation with water, followed by filtration and drying.

Step 3: Reduction of the Nitro Group

-

The N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide is dissolved in a solvent like ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the final product, this compound.

Quality Control and Verification of the Synthesized Compound

Upon receipt of the custom-synthesized compound, it is imperative to perform in-house quality control to verify its identity and purity.

Table 2: Recommended Analytical Techniques for Product Verification

| Analytical Technique | Purpose | Expected Results for this compound |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons with specific splitting patterns, singlets for the methyl and acetyl protons, and broad signals for the amine and hydroxyl protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the aromatic carbons, the methyl and acetyl carbons, and the carbonyl carbon. |

| LC-MS | Determination of molecular weight and assessment of purity. | A major peak corresponding to the expected molecular weight of this compound. |

| HPLC | Quantitative assessment of purity. | A single major peak indicating the purity of the compound (e.g., >98%). |

| FT-IR | Identification of functional groups. | Characteristic absorption bands for N-H, O-H, C=O (amide), and aromatic C-H and C=C bonds. |

Conclusion

Sourcing research-grade this compound presents a clear case for the necessity of custom synthesis in modern chemical research. While direct purchase is not an option, a well-structured engagement with a reputable CRO can yield the desired compound with the required purity. By meticulously defining the synthesis requirements, understanding the available engagement models, proposing a scientifically sound synthetic route, and implementing rigorous quality control measures, researchers can confidently obtain this and other novel molecules, thereby accelerating their research and development endeavors.

References

-

CalChem Synthesis. (n.d.). Custom Synthesis. Retrieved from [Link]

-

Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved from [Link]

-

Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Resources Worldwide. (n.d.). Chemistry CROs & CMOs. Retrieved from [Link]

-

Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]

-

Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

-

SigutLabs. (n.d.). Contract research. Retrieved from [Link]

-

BioPharmGuy. (n.d.). 122 Contract Research Companies: Chemical Synthesis. Retrieved from [Link]

-

EMBL. (n.d.). Service Fees for External Users – Chemical Synthesis Core Facility. Retrieved from [Link]

-

ChiroBlock. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved from [Link]

-

Epichem. (n.d.). Fee Structure. Retrieved from [Link]

-

Al-Omair, M. A. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(38), 23563-23573. [Link]

-

Feng, P., & Ngai, M. Y. (2022). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments), (187), e64229. [Link]

-

Al-Omair, M. A. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Retrieved from [Link]

-

Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 101, 130080. [Link]

-

Bante, P., et al. (2018). The reaction mechanism of acetaminophen synthesis. ResearchGate. Retrieved from [Link]

- Park, J., et al. (2022). Synthesis of paracetamol and 4-aminophenol from hydroquinone. ACS Green Chemistry & Engineering Conference.

- Abdullah, A. H., et al. (2020). Synthesis and Characterization of Acetaminophen (paracetamol)® from Acetanilide by Diazotization Reaction and Comparing with Crude.

- Srabovic, M., et al. (2017). Design synthesis and crystallization of acetaminophen.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. CalChem Synthesis | San Diego | CaliforniaCustom Synthesis | San Diego | California | USA [calchemsynthesis.com]

- 3. Custom Synthesis - Enamine [enamine.net]

- 4. apexmolecular.com [apexmolecular.com]

- 5. pharmainventor.com [pharmainventor.com]

- 6. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 7. Custom Synthesis [otavachemicals.com]

- 8. Custom Organic Compounds Synthesis & Contract Synthesis Service | Karebay [karebaybio.com]

- 9. Contract research - SigutLabs [sigutlabs.com]

- 10. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 11. epichem.com [epichem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Selective N-Acetylation of 2-amino-5-methylphenol

Introduction and Significance

Substituted acetamidophenols are crucial structural motifs found in a wide array of pharmaceuticals, dyes, and fine chemicals.[1] Their synthesis often requires precise control over reactivity to ensure that specific functional groups are modified while others remain intact. This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-hydroxy-4-methylphenyl)acetamide, a valuable chemical intermediate. The synthesis proceeds via the chemoselective N-acetylation of 2-amino-5-methylphenol.

It is important to clarify the nomenclature. The target molecule, derived from the acetylation of the amino group of 2-amino-5-methylphenol, is correctly named N-(2-hydroxy-4-methylphenyl)acetamide . The user-provided topic "Synthesis of 4-Acetamido-2-hydroxy-5-methylaniline" describes a molecule with conflicting functional group names. This guide will focus on the logical and intended chemical transformation.

This protocol is designed for researchers in organic synthesis and drug development, providing not just a procedural walkthrough but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Principle and Reaction Mechanism

The core of this synthesis lies in the principle of chemoselectivity . The starting material, 2-amino-5-methylphenol, possesses two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. For a successful synthesis, the acetylating agent must react exclusively with the amino group.

This selectivity is governed by the inherent difference in nucleophilicity between nitrogen and oxygen. The nitrogen atom in the amino group is less electronegative than the oxygen atom in the hydroxyl group.[2] Consequently, nitrogen is more willing to donate its lone pair of electrons to an electrophile, making the amino group a stronger nucleophile than the hydroxyl group.[2] This differential reactivity allows for the targeted N-acetylation under controlled conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-amino-5-methylphenol attacks one of the electrophilic carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a stable leaving group and yielding the protonated amide. A final deprotonation step gives the neutral N-(2-hydroxy-4-methylphenyl)acetamide product and acetic acid as a byproduct.

Materials and Quantitative Data

The following table summarizes the reagents required for this synthesis on a representative laboratory scale.

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| 2-amino-5-methylphenol | 2835-98-5 | 123.15 | 5.00 g | 40.6 | 1.0 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 25 mL | - | Solvent |

| Acetic Anhydride | 108-24-7 | 102.09 | 4.2 mL (4.54 g) | 44.5 | 1.1 |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | Workup/Recrystallization |

| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | Recrystallization |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of N-(2-hydroxy-4-methylphenyl)acetamide.

Detailed Experimental Protocol

Equipment:

-

100 mL Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or pipette

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL flask equipped with a magnetic stir bar, add 5.00 g (40.6 mmol) of 2-amino-5-methylphenol.[3][4] Add 25 mL of glacial acetic acid and stir until the solid is fully dissolved.

-

Rationale: Glacial acetic acid serves as a polar solvent that readily dissolves both the starting material and the acetic anhydride, facilitating a homogeneous reaction.

-

-

Addition of Acetylating Agent: Place the flask in an ice-water bath to control the temperature. Slowly add 4.2 mL (44.5 mmol, 1.1 equivalents) of acetic anhydride dropwise to the stirring solution over 10-15 minutes. Ensure the internal temperature does not rise above 30°C.

-

Rationale: The acetylation reaction is exothermic. Slow, controlled addition prevents overheating, which could lead to side reactions, such as the less favorable O-acetylation, and ensures greater selectivity. Using a slight excess of acetic anhydride helps drive the reaction to completion.[5]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

-

Product Precipitation (Work-up): Slowly pour the reaction mixture into a beaker containing approximately 400 mL of ice-water while stirring vigorously. A precipitate will form.

-

Rationale: Pouring the mixture into water serves two purposes: it quenches any unreacted acetic anhydride by hydrolyzing it to acetic acid, and it causes the organic product, which is insoluble in water, to precipitate out of the solution.

-

-

Isolation of Crude Product: Allow the slurry to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Once dissolved, add hot deionized water dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a standard purification technique for solid compounds. The ethanol/water solvent system is chosen because the product is soluble in hot ethanol but much less soluble in the cold mixture, while impurities may have different solubility profiles, allowing for separation.

-

-

Final Product Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water. Dry the product under vacuum at 50-60°C to a constant weight.

Characterization and Validation

-

Appearance: White to off-white crystalline solid.

-

Expected Yield: 75-85%.

-

Melting Point: Literature melting point for the similar compound N-(2-hydroxyphenyl)acetamide is around 159-162 °C; a similar range is expected.

-

Thin Layer Chromatography (TLC): The product should show a single spot with a different Rf value than the starting material.

-

Infrared (IR) Spectroscopy:

-

O-H stretch: Broad peak around 3300-3500 cm⁻¹.

-

N-H stretch (amide): Sharp peak around 3250-3300 cm⁻¹.

-

C=O stretch (amide): Strong, sharp peak around 1650-1670 cm⁻¹.

-

C-N stretch (amide): Peak around 1250-1300 cm⁻¹.

-

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

-OH proton: Singlet, ~9.5-10.0 ppm.

-

-NH proton: Singlet, ~9.0-9.5 ppm.

-

Aromatic protons: Multiplets in the range of ~6.7-7.5 ppm.

-

-CH₃ (ring): Singlet, ~2.2-2.3 ppm.

-

-CH₃ (acetyl): Singlet, ~2.0-2.1 ppm.

-

Safety Precautions

-

2-amino-5-methylphenol: Harmful if swallowed and may cause skin/eye irritation.

-

Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator. Handle only in a well-ventilated fume hood.

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents. All operations should be conducted within a certified chemical fume hood.

References

-

Kulkarni, S. S., & Kaware, J. P. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18671–18679. [Link]

- Google Patents. (2023).

-

Vaia. Problem 17 Why does acetylation of p-aminophenol give an amide rather than an ester?. [Link]

- Google Patents. (1984). Purification of N-acetyl aminophenols. (US4474985A).

-

PubChem. 2-Amino-5-methylphenol. National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. vaia.com [vaia.com]

- 3. 2-Amino-5-methylphenol | CAS 2835-98-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]

Application Note: HPLC Method Development for 4-Acetamido-2-hydroxy-5-methylaniline

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated HPLC protocol for the quantification of 4-Acetamido-2-hydroxy-5-methylaniline (also referred to as N-(4-amino-2-hydroxy-5-methylphenyl)acetamide).

This guide moves beyond generic recipes, applying First Principles of Chromatography to address the specific amphoteric and polar nature of this molecule.

HIntroduction & Analyte Profiling[2][3]

This compound is a polar, amphoteric aromatic amine often encountered as an intermediate in dye synthesis (e.g., disperse dyes) or as a degradation impurity in substituted aniline pharmaceuticals. Its analysis is challenging due to:

-

Amphoteric Nature: It contains a basic primary amine (aniline, pKa ~4.5), an acidic phenolic hydroxyl (pKa ~10), and a neutral acetamido group.[1]

-

Polarity: The multiple polar functional groups result in low retention on standard C18 columns (LogP < 1).[1]

-

Oxidation Potential: The o-aminophenol motif (amino group ortho to hydroxyl) makes it susceptible to oxidation, requiring careful sample handling.

Physicochemical Profile

| Parameter | Value (Estimated) | Chromatographic Implication |

| Formula | C | MW = 180.2 g/mol |

| pKa (Basic) | ~4.2 - 4.8 (Aniline -NH | At pH < 4, the molecule is protonated (cationic), reducing retention on C18 but increasing solubility.[1] |

| pKa (Acidic) | ~9.5 - 10.0 (Phenolic -OH) | At pH > 10, the molecule is deprotonated (anionic).[1] |

| LogP | ~0.5 - 0.8 | Highly polar; requires high aqueous content or polar-embedded stationary phases. |

| UV Max | ~240 nm, ~280 nm | Detectable by standard UV-Vis/DAD. |

Method Development Strategy (The "Why")

To ensure a robust method (E-E-A-T principle), we must select conditions that stabilize the ionization state of the molecule and maximize interaction with the stationary phase.[1]

Column Selection: The "Polar Retention" Challenge

Standard C18 columns often fail to retain this analyte, leading to elution in the void volume (

-

Recommendation: Use a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent Zorbax Bonus-RP) or a High-Strength Silica (HSS) T3 column.[1] These phases prevent "phase collapse" in high-aqueous mobile phases and interact with the polar functional groups.

Mobile Phase pH: The "Ionization Control"

-

Low pH (pH 2.5 - 3.0): The aniline amine is protonated (

).[1] While this increases polarity (bad for retention), it eliminates secondary interactions with residual silanols on the column, significantly improving peak shape (tailing factor < 1.5).[1] -

Decision: We will use a Phosphate Buffer at pH 3.0 . This suppresses the ionization of the phenolic group (keeping it neutral) while protonating the amine.[1] To counter the loss of retention due to the positive charge, we will use a column capable of high-aqueous retention or add an ion-pairing agent if necessary (though modern columns usually suffice).

Detection

-

Wavelength: 240 nm provides high sensitivity for the aromatic system conjugated with the acetamido group.

Detailed Experimental Protocol

Reagents & Equipment

-

HPLC System: Quaternary pump, Autosampler, Column Oven, DAD/UV Detector.

-

Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Zorbax SB-Aq).[1]

-

Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.[1]

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

Mobile Phase Preparation[4][5]

-

Buffer (Mobile Phase A): Dissolve 1.36 g of

in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through 0.22 µm membrane. -

Organic Modifier (Mobile Phase B): Acetonitrile (100%).[1] Note: ACN is preferred over MeOH for lower backpressure and sharper peaks for amides.

Instrument Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 30°C (Controls viscosity and kinetics) |

| Detection | UV @ 240 nm (Reference: 360 nm / 100 nm bw) |

| Run Time | 15 minutes |

Gradient Program

A gradient is recommended to clear the column of any late-eluting hydrophobic impurities (e.g., unreacted starting materials).

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Initial Hold (Retention) |

| 2.0 | 95 | 5 | End Isocratic Hold |

| 10.0 | 60 | 40 | Linear Gradient |

| 10.1 | 95 | 5 | Return to Initial |

| 15.0 | 95 | 5 | Re-equilibration |

Method Validation (ICH Q2 R1/R2)

This protocol is designed to be self-validating. The following parameters must be verified during implementation.

System Suitability Test (SST)

Inject a standard solution (50 µg/mL) six times.[1]

-

RSD of Area:

2.0% -

Tailing Factor (

): -

Theoretical Plates (

):

Linearity & Range

Prepare 5 concentration levels: 10%, 50%, 100%, 120%, and 150% of target concentration (e.g., 10 to 150 µg/mL).

-

Acceptance: Correlation coefficient (

)

Sensitivity (LOD/LOQ)

Calculate based on Signal-to-Noise (S/N) ratio using the lowest concentration standard.[1]

-

LOD: S/N

3 -

LOQ: S/N

10

Solution Stability (Critical)

Due to the o-aminophenol structure, the analyte may oxidize to a quinone-imine species, causing the solution to turn brown.

-

Precaution: Use amber glassware.

-

Stabilizer: If degradation > 2% over 24h is observed, add 0.1% Sodium Metabisulfite (antioxidant) to the sample diluent.[1]

Visualizations & Workflows

Method Development Workflow

The following diagram illustrates the logical decision-making process for optimizing this specific method.

Caption: Decision tree for optimizing retention and peak shape of polar amphoteric amines.

Chemical Species & Ionization

Understanding the ionization state at pH 3.0 is critical for explaining retention behavior.

Caption: Ionization state of functional groups at the operating pH of 3.0.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction with protonated amine. | 1. Ensure pH is low (3.0).2. Add 5-10 mM Triethylamine (TEA) to MP A as a silanol blocker.3.[1] Switch to a "Endcapped" column. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (Buffer) rather than 100% ACN. Strong solvent effect causes band broadening. |

| Drifting Retention | Temperature fluctuation or pH instability. | Use a column oven (30°C). Ensure buffer is freshly prepared and pH calibrated. |

| Extra Peaks | Oxidation of the sample. | Prepare fresh samples in amber vials. Keep autosampler temperature at 4°C. |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7684, 4-Methylacetanilide. Retrieved from [Link].[1]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on pKa and column selection).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

Sources

Application Notes and Protocols: 4-Acetamido-2-hydroxy-5-methylaniline as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. 4-Acetamido-2-hydroxy-5-methylaniline, a polysubstituted aniline derivative, represents a key intermediate with significant potential in pharmaceutical synthesis. Its unique arrangement of functional groups—an acetamido moiety, a hydroxyl group, and an amino group on a methylated benzene ring—offers multiple points for chemical modification, making it a valuable precursor for the construction of diverse and intricate bioactive molecules.

The presence of both nucleophilic (amino and hydroxyl) and electrophilic (following activation) sites, along with the directing effects of the substituents on the aromatic ring, allows for a high degree of control in subsequent synthetic transformations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a building block in the development of novel therapeutic agents. The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Source/Comment |

| IUPAC Name | N-(4-amino-2-hydroxy-5-methylphenyl)acetamide | |

| CAS Number | Not explicitly found; a novel intermediate. | |

| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |

| Molecular Weight | 180.21 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Based on similar compounds. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Based on functional groups. |

| Melting Point | Not available. | Would require experimental determination. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Protons on the aromatic ring would appear as distinct singlets or doublets. The methyl, acetyl, amino, and hydroxyl protons would also have characteristic chemical shifts.

-

¹³C NMR: The spectrum would show nine distinct carbon signals corresponding to the aromatic, methyl, and acetyl carbons.

-

IR Spectroscopy: Characteristic peaks for N-H (amine and amide), O-H, C=O (amide), and aromatic C-H and C=C bonds would be observed.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 180.21.

Synthetic Protocols: A Multi-Step Approach

The synthesis of this compound can be logically achieved through a three-step sequence starting from the commercially available 2-amino-4-methylphenol[1][2]. This pathway involves:

-

N-Acetylation of the amino group to protect it and direct the subsequent nitration.

-

Regioselective Nitration of the aromatic ring.

-

Reduction of the nitro group to the desired amino functionality.

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Step-wise Synthesis of this compound

This protocol is a composite of established methods for each individual reaction type, adapted for the specific substrate.

Step 1: N-Acetylation of 2-Amino-4-methylphenol

-

Rationale: The acetylation of the more nucleophilic amino group in the presence of the phenolic hydroxyl group is a chemoselective protection strategy. This is crucial to prevent side reactions in the subsequent nitration step and to direct the nitro group to the desired position. The acetamido group is an ortho-, para-director, and its steric bulk will influence the regioselectivity of the nitration.

-

Materials:

-

2-Amino-4-methylphenol

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate (optional, as a buffer)

-

Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. An exotherm may be observed.

-

Heat the reaction mixture at a gentle reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water with stirring.

-

The product, N-(2-hydroxy-4-methylphenyl)acetamide, will precipitate out.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-hydroxy-4-methylphenyl)acetamide.

-

Characterize the product by melting point, ¹H NMR, and IR spectroscopy to confirm its identity and purity.

-

Step 2: Nitration of N-(2-hydroxy-4-methylphenyl)acetamide

-

Rationale: The nitration of the activated aromatic ring is a key step. The acetamido and hydroxyl groups are both activating and ortho-, para-directing. The methyl group is also an ortho-, para-director. The position of nitration will be governed by the combined directing effects and steric hindrance of these groups. The desired 4-nitro isomer is expected as a major product.

-

Materials:

-

N-(2-hydroxy-4-methylphenyl)acetamide (from Step 1)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Concentrated Nitric acid (HNO₃)

-

Ice

-

-

Procedure:

-

In a flask cooled in an ice-salt bath, carefully add N-(2-hydroxy-4-methylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product, N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 3: Reduction of N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide

-

Rationale: The final step is the reduction of the nitro group to an amino group. Several methods are available for this transformation. A common and effective method is the use of a metal in acidic medium, such as iron in hydrochloric or acetic acid. Catalytic hydrogenation is another viable option.

-

Materials:

-

N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide (from Step 2)

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl) or Glacial Acetic Acid

-

Ethanol or Methanol

-

Sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure (using Fe/HCl):

-

In a round-bottom flask, suspend N-(2-hydroxy-5-methyl-4-nitrophenyl)acetamide (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing with vigorous stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by column chromatography or recrystallization.

-

Application in Pharmaceutical Synthesis: A Key Intermediate for HIV Protease Inhibitors

Substituted aminophenols are critical structural motifs in a variety of pharmacologically active compounds. Notably, they serve as key intermediates in the synthesis of several HIV protease inhibitors.[3][4][5][6] While the precise, publicly disclosed synthetic route for every drug is not always available, the chemical structure of this compound makes it a highly plausible and valuable precursor for the synthesis of non-peptidic HIV protease inhibitors like Tipranavir and its analogues.[7][8][9]

Figure 2: Plausible role of this compound in the synthesis of Tipranavir analogues.

The amino group of this compound can be readily functionalized, for example, through sulfonylation, a key reaction in the synthesis of many protease inhibitors. The resulting sulfonamide can then be further elaborated to construct the final drug molecule. The hydroxyl and acetamido groups can influence the reactivity and solubility of the intermediate and may be involved in subsequent synthetic steps or be part of the final pharmacophore.

The development of analogues of existing drugs is a common strategy in medicinal chemistry to improve efficacy, reduce side effects, and overcome drug resistance. This compound provides a versatile platform for creating a library of such analogues by modifying the substituents on the aniline ring or by using it as a scaffold to attach different pharmacophoric groups.

Safety and Handling

As with all chemical reagents, proper safety precautions must be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

-

Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Add slowly and with cooling.

-

Nitro Compounds: Potentially explosive, especially when heated. Handle with care and avoid shock.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical synthesis. Its straightforward, multi-step synthesis from readily available starting materials, combined with its multiple points for functionalization, makes it an attractive intermediate for the construction of complex drug molecules. The protocols and insights provided in this guide are intended to facilitate its use in drug discovery and development, particularly in the promising area of HIV protease inhibitors and other therapeutic agents where substituted anilines are a key structural feature.

References

-

Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. (2024). Organic Letters. [Link]

-

Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. (2025). ResearchGate. [Link]

-

Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. (n.d.). Bentham Science. [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors. (2001). Current Medicinal Chemistry. [Link]

-

Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (2011). Journal of Medicinal Chemistry. [Link]

- Process for the preparation of darunavir and darunavir intermediates. (2014).

-

Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. (2011). Journal of Medicinal Chemistry. [Link]

-

Design and Evaluation of Novel HIV-1 Protease Inhibitors Containing Phenols or Polyphenols as P2 Ligands with High Activity against DRV-Resistant HIV-1 Variants. (2022). Molecules. [Link]

-